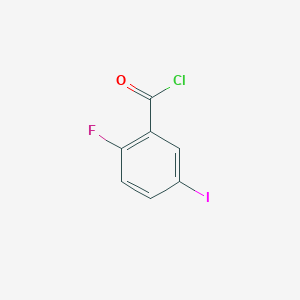

2-Fluoro-5-iodobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMYZMDITJKYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380810 | |

| Record name | 2-Fluoro-5-iodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186584-73-6 | |

| Record name | 2-Fluoro-5-iodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-iodobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-5-iodobenzoyl chloride chemical properties

An In-Depth Technical Guide to 2-Fluoro-5-iodobenzoyl Chloride: Properties, Reactivity, and Applications in Drug Discovery

Abstract

This compound is a halogenated aromatic acyl chloride that has emerged as a pivotal building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science. Its unique trifunctional architecture—comprising a highly reactive acyl chloride, an aryl iodide suitable for cross-coupling, and an electron-withdrawing aryl fluoride—offers a versatile platform for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its core chemical properties, spectroscopic signature, reactivity profile, and synthetic utility. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights, offering researchers and drug development professionals a comprehensive resource for leveraging this potent reagent in their work.

Introduction: The Strategic Value of a Trifunctional Reagent

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through specific electronic interactions.[1] this compound, CAS No. 186584-73-6, capitalizes on these benefits while providing two additional, orthogonally reactive sites.[2][3]

The molecule's utility stems from its three key functional groups:

-

Acyl Chloride: A powerful electrophile for facile amide and ester bond formation, a cornerstone of drug molecule synthesis.

-

Aryl Iodide: An exceptional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon-based substituents.

-

Aryl Fluoride: A critical modulator of the electronic properties of the benzene ring and a contributor to the final compound's biological profile.

This guide will dissect these features, providing a logical framework for understanding and applying this compound in complex synthetic workflows.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties and spectroscopic characteristics is fundamental to its effective use in the laboratory.

Core Physicochemical Data

The key physical and chemical identifiers for this compound are summarized below for quick reference.[2][4]

| Property | Value | Source(s) |

| CAS Number | 186584-73-6 | [2][4] |

| Molecular Formula | C₇H₃ClFIO | [2][] |

| Molecular Weight | 284.45 g/mol | [] |

| Appearance | Solid | [2] |

| Melting Point | 30-34 °C (lit.) | [4] |

| Boiling Point | 269.1 °C at 760 mmHg | [4] |

| Purity | Typically ≥97% | [2] |

| InChI Key | CEMYZMDITJKYDA-UHFFFAOYSA-N | [2] |

Predicted Spectroscopic Signature

While specific spectra for this exact compound are not publicly available in comprehensive databases, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.[6][7] This predictive analysis is crucial for reaction monitoring and product characterization.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong absorption band for the carbonyl (C=O) stretch of the acyl chloride, expected in the range of 1770-1815 cm⁻¹. Other key signals would include C-F stretching vibrations and aromatic C=C and C-H stretching.

-

¹H NMR Spectroscopy: The aromatic region would display complex multiplets corresponding to the three protons on the trisubstituted benzene ring. The electron-withdrawing nature of the fluorine, iodine, and acyl chloride groups would shift these protons downfield, likely into the 7.5-8.5 ppm range.

-

¹³C NMR Spectroscopy: The carbonyl carbon is expected to appear significantly downfield, around 165-170 ppm. The aromatic carbons will show distinct signals, with the carbon atom bonded to fluorine exhibiting a large one-bond C-F coupling constant, a hallmark of fluorinated aromatics.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[7] Common fragmentation pathways would include the loss of the chlorine radical (M-35/37) and the subsequent loss of carbon monoxide (M-Cl-28).

Chemical Reactivity: A Tale of Three Functional Groups

The synthetic power of this compound lies in the distinct and predictable reactivity of its three functional groups. Understanding the causality behind these reactivities allows for the design of sophisticated, multi-step synthetic sequences.

Caption: Reactivity map of this compound.

-

Acyl Chloride Reactivity: This is the most reactive site on the molecule. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and water. The reaction is typically fast and high-yielding, making it ideal for creating amide or ester linkages in drug candidates.[8] The presence of the ortho-fluorine atom can influence the conformation and reactivity of the acyl chloride group.

-

Aryl Iodide Reactivity: The carbon-iodine bond is relatively weak, making it the preferred site for oxidative addition by low-valent transition metal catalysts, most notably Palladium(0). This initiates a catalytic cycle for various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This functionality is often exploited after the acyl chloride has been reacted, enabling sequential functionalization.

-

Aryl Fluoride Influence: While the C-F bond is exceptionally strong and generally unreactive under standard conditions, the fluorine atom exerts a powerful electron-withdrawing inductive effect. This effect increases the electrophilicity of the acyl chloride carbon, potentially accelerating reactions with nucleophiles. In the final drug molecule, this fluorine atom often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

Synthesis and Safe Handling

As a potent chemical reagent, both the synthesis and handling of this compound require careful planning and execution.

Recommended Synthetic Protocol

The most direct and reliable laboratory synthesis involves the chlorination of the parent carboxylic acid, 2-fluoro-5-iodobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the volatile nature of its byproducts (SO₂ and HCl).

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a dropping funnel.

-

Charging Reagents: The flask is charged with 2-fluoro-5-iodobenzoic acid (1.0 eq) and a suitable solvent such as toluene.

-

Chlorination: Thionyl chloride (1.5-2.0 eq) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) is added to accelerate the reaction.

-

Reaction: The mixture is heated to reflux (approx. 80-90 °C) and stirred for 2-4 hours. Reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Workup: After cooling to room temperature, the excess thionyl chloride and toluene are carefully removed under reduced pressure (rotary evaporation).

-

Purification: The resulting crude oil or solid is purified by vacuum distillation to yield the pure this compound.

Self-Validation Note: The success of the reaction is confirmed by IR spectroscopy, where the broad O-H stretch of the carboxylic acid disappears and is replaced by the sharp, strong C=O stretch of the acyl chloride at a higher wavenumber.

Safety, Handling, and Storage

DANGER: this compound is a corrosive material that causes severe skin burns and eye damage. It reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.[9][10]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[9] Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles along with a full-face shield.

-

Handling: Use only dry glassware and syringes. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. Storing under an inert gas is recommended for long-term stability.

-

Disposal: Unused reagent must be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate or another suitable base before disposal according to institutional guidelines.

Application Protocol: Synthesis of a Bioactive Amide Scaffold

To illustrate its primary utility, this section provides a validated protocol for the synthesis of an N-aryl amide, a common core structure in many pharmaceuticals.

Objective: To synthesize N-(4-methoxyphenyl)-2-fluoro-5-iodobenzamide.

Methodology:

-

Reagent Preparation: In a dry flask under a nitrogen atmosphere, dissolve p-anisidine (4-methoxyaniline) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition: Cool the solution to 0 °C using an ice bath. Dissolve this compound (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure amide product.

This resulting product is now primed for a subsequent cross-coupling reaction at the aryl iodide position, demonstrating the powerful, sequential reaction capability of the parent reagent.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for molecular design. Its well-defined and orthogonal reactivity allows for the controlled, stepwise construction of complex molecules. For researchers in drug discovery, its ability to seamlessly introduce amide/ester linkages, facilitate cross-coupling, and bestow the benefits of fluorination makes it an invaluable asset in the synthesis of novel chemical entities. Proper understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is the key to unlocking its full synthetic potential.

References

- Oakwood Chemical. (n.d.). This compound.

- LookChem. (n.d.). Cas 186584-73-6, this compound.

- Journal of Medicinal Chemistry and Drug Design. (2023). Fluorine in drug discovery: Role, design and case studies.

- Google Patents. (2017). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

- Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.

- Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

- Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-.

- PubChem. (n.d.). 2-Fluorobenzoyl chloride.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 186584-73-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

2-Fluoro-5-iodobenzoyl chloride CAS number 186584-73-6

An In-Depth Technical Guide to 2-Fluoro-5-iodobenzoyl Chloride: A Cornerstone Building Block in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of this compound (CAS No. 186584-73-6), a halogenated aromatic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its specific reactivity, and its pivotal role as a precursor in the synthesis of targeted therapeutics, most notably PARP inhibitors.

Core Physicochemical & Structural Characteristics

This compound is a trifunctionalized benzene ring, presenting chemists with a unique combination of reactive handles. The acyl chloride is a highly reactive group primed for nucleophilic acyl substitution. The fluorine atom can modulate electronic properties, improve metabolic stability, and enhance binding interactions of derivative molecules.[1] The iodine atom, a large and polarizable halogen, serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or can be involved in halogen bonding.

Its key physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 186584-73-6 | [1] |

| Molecular Formula | C₇H₃ClFIO | [1][2] |

| Molecular Weight | 284.45 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 30-34 °C (lit.) | [3] |

| Boiling Point | 269.1 °C at 760 mmHg (Predicted) | [2][3] |

| Density | ~2.001 g/cm³ (Predicted) | [2][3] |

| Purity | Typically ≥97% | [1] |

| SMILES String | Fc1ccc(I)cc1C(Cl)=O | |

| InChI Key | CEMYZMDITJKYDA-UHFFFAOYSA-N | [1] |

Synthesis and Purification: From Carboxylic Acid to Acyl Chloride

The most direct and industrially relevant synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-Fluoro-5-iodobenzoic acid. This transformation is typically achieved using a potent chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The use of thionyl chloride is common due to its efficacy and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification by driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction via the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent.

Caption: General workflow for the synthesis of this compound.

Field-Proven Experimental Protocol:

-

Reagent Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Fluoro-5-iodobenzoic acid (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent, followed by the slow, dropwise addition of excess thionyl chloride (SOCl₂, ~2.0-3.0 eq). Add a catalytic amount of DMF (1-2 drops).

-

Causality: The reaction must be anhydrous as the acyl chloride product and thionyl chloride are both highly moisture-sensitive and will hydrolyze back to the carboxylic acid. Using excess SOCl₂ ensures the complete conversion of the starting material and the excess can be easily removed as it is volatile.

-

Reaction: Heat the mixture to reflux (typically 40-80°C depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Workup and Purification: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (vacuum distillation). The crude this compound, often obtained as an oil or low-melting solid, is typically of sufficient purity to be used directly in subsequent steps. For higher purity, vacuum distillation can be performed.

Spectroscopic Characterization Profile

While experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. A scientist would use this predicted data to confirm the identity of their synthesized product.

| Spectroscopy | Expected Characteristics |

| IR | ~1780 cm⁻¹ (s, sharp) : C=O stretch (acyl chloride, higher frequency than carboxylic acid).~3100-3000 cm⁻¹ (w) : Aromatic C-H stretch.~1250 cm⁻¹ (s) : C-F stretch.~1600, 1470 cm⁻¹ (m) : Aromatic C=C stretches. |

| ¹H NMR | Three aromatic protons expected in the δ 7.5-8.5 ppm region.- The proton ortho to the iodine (C6-H) will likely be a doublet.- The proton ortho to the fluorine (C3-H) will be a doublet of doublets due to coupling with both the adjacent proton and the fluorine.- The proton between the iodine and acyl chloride (C4-H) will also be a doublet of doublets. |

| ¹³C NMR | ~165-168 ppm : Carbonyl carbon (C=O).~160-165 ppm (d, ¹JCF ≈ 250 Hz) : Carbon bearing the fluorine (C-F).~90-95 ppm : Carbon bearing the iodine (C-I).Four other aromatic carbons between 120-145 ppm, likely showing smaller C-F couplings. |

| Mass Spec (EI) | Molecular Ion (M⁺) : A doublet at m/z 284 and 286, corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.Key Fragments : m/z 249 (loss of Cl), m/z 221 (loss of COCl), m/z 127 (I⁺), m/z 94 (fluorophenyl fragment). |

Chemical Reactivity and Synthetic Utility

The primary utility of this compound stems from the high electrophilicity of the carbonyl carbon. The acyl chloride is an excellent leaving group, making the compound highly susceptible to nucleophilic acyl substitution . This is the foundational reaction for its use in building more complex molecules.

Caption: Key reactions of this compound.

-

Amide Bond Formation: This is arguably its most critical application. Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct, readily forms a stable amide bond. This reaction is central to the synthesis of many pharmaceutical agents.[4][5][]

-

Esterification: Reaction with alcohols yields the corresponding esters. While less common in the context of its major applications, this transformation is efficient and proceeds under mild conditions.[7][8]

-

Friedel-Crafts Acylation: It can act as the electrophile in Friedel-Crafts acylation reactions to attach the 2-fluoro-5-iodobenzoyl group to another aromatic ring, forming a diaryl ketone. This requires a Lewis acid catalyst like AlCl₃.

Application in Drug Discovery: A Gateway to PARP Inhibitors

The structural motif of this compound is a key component in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a groundbreaking class of targeted cancer therapies.

The PARP Pathway and Synthetic Lethality: PARP enzymes are crucial for repairing single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand breaks is already compromised. Inhibiting PARP in these cancer cells creates a "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[9]

Role in Olaparib Synthesis: Olaparib (Lynparza®) was the first-in-class PARP inhibitor to receive FDA approval.[9] While many modern, scaled-up syntheses couple the precursor acid directly, the underlying chemistry relies on the activation of the carboxylic acid, for which conversion to the acyl chloride is a classic and illustrative method. The core of Olaparib is built from 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (a key intermediate, often referred to as Compound D).[9][10][11][12] This intermediate is then coupled with a piperazine derivative to form a critical amide bond. This compound represents a highly activated form of the benzoic acid moiety required for this coupling.

Caption: Role of the building block in forming the core of PARP inhibitors.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound is corrosive and moisture-sensitive. Proper handling is essential for laboratory safety.

| Hazard Class | GHS Pictogram & Signal Word | Hazard Statement |

| Corrosion | Danger | H314: Causes severe skin burns and eye damage. |

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. Avoid breathing dust, fumes, or vapor.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen). It is incompatible with strong bases, alcohols, and water.

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. In case of eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.

References

- CN105085408A - Preparation method of Olaparib intermediate.

- This compound 97 186584-73-6. Sigma-Aldrich. Link

- US20180057464A1 - Processes for preparing olaparib.

- WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof.

- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Link

- reproducibility of published 3-Fluoro-5-iodobenzamide synthesis methods. Benchchem. Link

- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.

- CAS 186584-73-6 this compound - Building Block. BOC Sciences. Link

- This compound. CymitQuimica. Link

- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem. Link

- 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzoic acid. ChemicalBook. Link

- 2-Fluoro-5-iodobenzaldehyde(146137-76-0) 1H NMR spectrum. ChemicalBook. Link

- CAS 186584-73-6 this compound. Alfa Chemistry. Link

- Amide Synthesis. Fisher Scientific. Link

- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

- 186584-73-6 Cas No. | this compound.

- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem. Link

- solvent-free synthesis of amide: a novel technique of green chemistry.

- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzoic Acid Cas 763114-26-7. Chemnet. Link

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences. Link

- 2-Fluorobenzoyl chloride. PubChem. Link

- This compound CAS#: 186584-73-6. ChemicalBook. Link

- 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Link

- Ester synthesis by esterific

- WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid.

- Yamaguchi Esterific

- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental).

- A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PMC - NIH. Link

- (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- 2-iodobenzoyl chloride(609-67-6)ir1. ChemicalBook. Link

- Benzoyl chloride. NIST WebBook. Link

- 2-Fluoro-5-iodobenzaldehyde. SpectraBase. Link

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound CAS#: 186584-73-6 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 7. Ester synthesis by esterification [organic-chemistry.org]

- 8. Yamaguchi Esterification [organic-chemistry.org]

- 9. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 10. 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzoic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | C16H11FN2O3 | CID 24811740 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-5-iodobenzoyl chloride: Molecular Structure, Synthesis, and Application

Introduction: 2-Fluoro-5-iodobenzoyl chloride (CAS No: 186584-73-6) is a highly functionalized aromatic acyl chloride that serves as a critical building block for advanced organic synthesis.[1] Its trifunctional nature—featuring a reactive acyl chloride, an electron-withdrawing fluorine atom, and a versatile iodine atom amenable to cross-coupling reactions—makes it a valuable intermediate in the fields of pharmaceutical discovery and materials science. This guide provides an in-depth analysis of its molecular architecture, a validated synthesis protocol, and expert insights into its chemical behavior and applications for researchers, chemists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a benzene ring substituted with three distinct functional groups. The acyl chloride group at position 1 is the primary site of reactivity for acylation reactions. The fluorine atom at position 2 and the iodine atom at position 5 significantly modulate the electronic properties and reactivity of both the aromatic ring and the acyl chloride moiety. The fluorine atom acts as a weak ring-activating group via resonance but is strongly electron-withdrawing through induction, while the large iodine atom offers a site for metal-catalyzed cross-coupling reactions.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 186584-73-6 | [1][2] |

| Molecular Formula | C₇H₃ClFIO | [2][3] |

| Molecular Weight | 284.45 g/mol | [1][3] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 30-34 °C | [1][3] |

| Boiling Point | 269.1 °C (Predicted) | [3] |

| Density | 2.001 g/cm³ (Predicted) | [3] |

| SMILES | Fc1ccc(I)cc1C(Cl)=O | [1] |

| InChIKey | CEMYZMDITJKYDA-UHFFFAOYSA-N | [2] |

Part 2: Predicted Spectroscopic Characterization

While comprehensive spectral data is not widely published, a robust prediction of the expected NMR, IR, and MS spectra can be made based on the molecular structure and data from analogous compounds.[4][5][6][7] This analysis is crucial for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (500 MHz, CDCl₃): The spectrum is expected to show three signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring.

-

H-3: Expected to be a doublet of doublets of doublets (ddd) due to coupling with H-4 (ortho, J ≈ 8-9 Hz), F-2 (meta, J ≈ 4-6 Hz), and H-6 (meta, J ≈ 2-3 Hz).

-

H-4: Expected to be a triplet or doublet of doublets (dd) due to coupling with H-3 (ortho, J ≈ 8-9 Hz) and F-2 (ortho, J ≈ 8-10 Hz).

-

H-6: Expected to be a doublet of doublets (dd) due to coupling with H-3 (meta, J ≈ 2-3 Hz) and F-2 (meta, J ≈ 4-5 Hz).

-

-

¹³C NMR (125 MHz, CDCl₃): Seven distinct carbon signals are predicted.

-

C=O: The acyl chloride carbonyl carbon is expected in the δ 164-168 ppm range.

-

C-F: The carbon bearing the fluorine (C-2) will appear as a doublet with a large coupling constant (¹JCF ≈ 250-260 Hz) in the δ 160-165 ppm range.

-

C-I: The carbon bearing the iodine (C-5) is expected to be significantly shielded, appearing in the δ 90-100 ppm range.

-

Aromatic CH & C-COCl: The remaining four aromatic carbons will appear in the typical δ 120-145 ppm range, with their exact shifts influenced by the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the acyl chloride functional group.

-

C=O Stretch: A very strong, sharp absorption band is predicted at a high wavenumber, typically 1780-1810 cm⁻¹ . This high frequency is characteristic of acyl chlorides, where the electronegative chlorine atom withdraws electron density and strengthens the C=O double bond.[8]

-

Aromatic C=C Stretch: Medium intensity bands are expected in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band is predicted in the 1200-1280 cm⁻¹ region.

-

C-Cl Stretch: A medium to strong band is expected around 800-900 cm⁻¹.

Mass Spectrometry (MS): Electron Ionization (EI-MS) would likely produce a clear fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 284 , with a characteristic M+2 peak at m/z 286 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[9]

-

Key Fragments:

-

[M-Cl]⁺ (m/z 249): Loss of the chlorine radical to form the stable acylium ion is a primary fragmentation pathway. This is often the base peak.[10]

-

[M-COCl]⁺ (m/z 221): Loss of the entire chlorocarbonyl radical to give the 2-fluoro-5-iodophenyl cation.

-

[C₆H₃FI]⁺ (m/z 221): This fragment, resulting from the loss of the COCl group, would be a significant indicator of the core aromatic structure.

-

| Technique | Predicted Key Signals |

| ¹H NMR | 3 signals in aromatic region (δ 7.0-8.5 ppm) with complex dd/ddd splitting |

| ¹³C NMR | C=O (δ 164-168), C-F (¹JCF ≈ 250-260 Hz), C-I (δ 90-100) |

| IR | Strong C=O stretch (1780-1810 cm⁻¹) |

| MS (EI) | M⁺ at m/z 284/286 (3:1); Base peak at m/z 249 ([M-Cl]⁺) |

Part 3: Synthesis and Purification Protocol

The most direct and reliable method for preparing this compound is the chlorination of its corresponding carboxylic acid precursor, 2-Fluoro-5-iodobenzoic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Expertise Behind the Protocol:

-

Reagent Choice: Thionyl chloride is chosen because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent in situ.

-

Solvent: An inert, anhydrous solvent like dichloromethane (DCM) or toluene is used to prevent hydrolysis of the acid chloride product.

-

Temperature Control: The reaction is initially performed at room temperature and may be gently heated to ensure completion. Refluxing is a standard technique to drive the reaction forward.

-

Purification: The final product is purified by distillation under reduced pressure to remove non-volatile impurities and any remaining starting material. This ensures high purity required for subsequent sensitive reactions.

dot digraph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-Fluoro-5-iodobenzoic acid (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (approx. 5 mL per gram of acid) followed by thionyl chloride (1.5-2.0 eq). Add 1-2 drops of anhydrous DMF.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 80-90°C). Monitor the reaction progress by taking small aliquots, quenching with methanol, and analyzing by TLC or ¹H NMR until the starting acid is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive.

-

Purification: Purify the resulting crude oil/solid by vacuum distillation to yield this compound as a low-melting solid.

Part 4: Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from its high reactivity as an acylating agent.[11] The acyl chloride is a powerful electrophile, readily reacting with a wide range of nucleophiles to form stable amide and ester bonds, which are fundamental linkages in pharmacologically active molecules.[1]

-

Amide Bond Formation: Reaction with primary or secondary amines provides a straightforward route to substituted benzamides. This is one of the most common applications in medicinal chemistry, as the benzamide moiety is a privileged scaffold in many drug candidates.

-

Ester Formation: Reaction with alcohols or phenols yields the corresponding benzoate esters.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate electron-rich aromatic or heteroaromatic rings to form complex diaryl ketones.[11][12]

The presence of the iodine atom is particularly significant for drug development professionals. It serves as a synthetic handle for introducing further molecular complexity via well-established cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the late-stage functionalization of a drug scaffold.

Part 5: Safety and Handling

As a reactive acyl chloride, this compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazard Classification: Skin Corrosion, Category 1B. Hazard statement H314: Causes severe skin burns and eye damage.[1]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[1]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials like strong bases, alcohols, and amines.

-

Spills and Disposal: Absorb spills with an inert, dry material and dispose of as hazardous chemical waste. The compound reacts violently with water, releasing corrosive HCl gas. Do not quench with water.

References

- The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. (n.d.). Chemtradeasia.

- Bębenek, E., et al. (2020). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Molecules, 25(22), 5439.

- Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides.

- Bentley, T. W., et al. (2007). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 12(7), 1347-1365.

- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-14.

- Pearson. (n.d.). Predict the major products formed when benzoyl chloride (PhCOCl) reacts with anisole (PhOCH3) in the presence of aluminum chloride (AlCl3).

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- University of Alabama at Birmingham. (n.d.). Ion fragmentation of small molecules in mass spectrometry.

- Ma, Y., Liu, S., & Chen, Y. (2000). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][4][11]benzodiazepin-1(2H)-ones. Journal of Mass Spectrometry, 35(12), 1336-1342.

- HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube.

- NIST. (n.d.). Benzoyl chloride. In NIST Chemistry WebBook.

- Gökçe, H., et al. (2006). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 685-689.

Sources

- 1. 2-氟-5-碘代苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR [m.chemicalbook.com]

- 5. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzoyl chloride [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Predict the major products formed when benzoyl chloride (PhCOCl) ... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-iodobenzoyl Chloride

Executive Summary: 2-Fluoro-5-iodobenzoyl chloride is a pivotal halogenated aromatic building block, instrumental in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature—featuring fluoro, iodo, and acyl chloride moieties—offers versatile handles for diverse coupling and derivatization reactions. This guide provides a comprehensive overview of a robust and widely adopted pathway for its synthesis, starting from the corresponding carboxylic acid. Authored from the perspective of a Senior Application Scientist, this document emphasizes the underlying chemical principles, provides a detailed, field-proven experimental protocol, and addresses critical safety and handling considerations to ensure a safe, efficient, and reproducible synthesis.

Introduction and Strategic Importance

This compound (CAS No: 186584-73-6) is a solid, crystalline compound with a molecular weight of 284.45 g/mol .[1][][3] Its strategic value in synthetic chemistry is significant. The acyl chloride group provides a highly reactive site for nucleophilic acyl substitution, enabling the formation of esters, amides, and ketones. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the iodine atom is a versatile functional group for forming carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Consequently, this compound serves as a key reactant in the preparation of numerous biologically and pharmacologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 186584-73-6 | [1] |

| Molecular Formula | C₇H₃ClFIO | [1][] |

| Molecular Weight | 284.45 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 30-34 °C (lit.) | [3] |

| Boiling Point | 269.1 °C at 760 mmHg | [3] |

| InChI Key | CEMYZMDITJKYDA-UHFFFAOYSA-N | [1] |

The Chlorination Pathway: Rationale and Mechanism

The most direct and industrially scalable method for preparing this compound is the chlorination of its parent carboxylic acid, 2-fluoro-5-iodobenzoic acid. Among several chlorinating agents (e.g., PCl₃, PCl₅, oxalyl chloride), thionyl chloride (SOCl₂) is frequently the reagent of choice.[4][5]

Causality for Reagent Selection: The preference for thionyl chloride is rooted in its efficiency and the nature of its byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases at typical reaction temperatures.[5][6] This simplifies the purification process significantly, as the gaseous byproducts can be easily removed from the reaction mixture and neutralized in a scrubber, driving the reaction equilibrium towards the product.

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[7][8]

-

Intermediate Formation: This step forms a highly reactive chlorosulfite intermediate, effectively converting the hydroxyl group into a much better leaving group.[7][9]

-

Nucleophilic Substitution: The chloride ion (Cl⁻), generated in the initial steps or present from the reagent, then acts as a nucleophile, attacking the carbonyl carbon.[9][10]

-

Product Formation & Byproduct Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which subsequently decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion that combines with the liberated proton to form hydrogen chloride (HCl).[8][10]

Caption: A step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

1. Apparatus Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

-

The outlet of the reflux condenser must be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.

2. Reagent Charging:

-

Charge the reaction flask with 2-fluoro-5-iodobenzoic acid (e.g., 26.6 g, 0.1 mol).

3. Addition of Thionyl Chloride:

-

Charge the addition funnel with thionyl chloride (e.g., 14.3 g, 8.7 mL, 0.12 mol, 1.2 equivalents).

-

Add the thionyl chloride dropwise to the stirred carboxylic acid over 20-30 minutes. The reaction is exothermic, and a gentle effervescence will be observed. Control the addition rate to maintain a manageable reaction temperature.

4. Catalysis (Optional but Recommended):

-

After the addition is complete, add 1-2 drops of N,N-dimethylformamide (DMF) to the reaction mixture. DMF acts as a catalyst, accelerating the conversion.

5. Reaction Under Reflux:

-

Heat the reaction mixture to a gentle reflux (approximately 80-90°C) using a heating mantle.

-

Maintain the reflux for 2-4 hours. The reaction is typically complete when the evolution of gases ceases.

6. Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

First, remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).

-

The crude this compound residue is then purified by fractional distillation under reduced pressure (vacuum distillation). [5][11]The product is a low-melting solid and may solidify in the condenser if not appropriately heated.

-

Collect the fraction corresponding to the desired product.

Safety, Handling, and Waste Disposal

Trustworthiness through Safety: A protocol's reliability is directly linked to its safety. The reagents used in this synthesis are hazardous and demand strict adherence to safety protocols.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water, releasing toxic gases. [12][13][14]All manipulations must be performed in a certified chemical fume hood. [15] * PPE: Wear chemical-resistant gloves (e.g., neoprene or PVC), tightly fitting safety goggles, a face shield, and a lab coat. [12][16]An air-purifying respirator with acid gas cartridges should be available for emergency situations. [16] * Spills: For small spills, absorb with an inert material (e.g., sand or vermiculite) and transfer to a sealed container for disposal. Do not use water. [14]

-

-

This compound:

-

Hazards: Causes severe skin burns and eye damage. As an acyl chloride, it will react with moisture to produce HCl.

-

Handling: Handle in a fume hood, avoiding inhalation of vapors and contact with skin and eyes.

-

-

Waste Disposal:

-

Unreacted thionyl chloride and the reaction quench solutions must be neutralized carefully. Slowly add the waste to a stirred, ice-cold solution of sodium bicarbonate or calcium hydroxide. This is a highly exothermic and gas-evolving process that must be done with extreme caution in a fume hood.

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

-

Conclusion

The synthesis of this compound from its corresponding carboxylic acid using thionyl chloride is a highly effective and established method. The key pillars for success are the rigorous exclusion of moisture, careful control of the reaction temperature, and a robust purification strategy. By understanding the underlying chemical principles and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers and drug development professionals can reliably produce this valuable synthetic intermediate for their advanced applications.

References

- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

- 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

- The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

- Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

- Thionyl chloride - Lanxess. Lanxess. [Link]

- How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. [Link]

- preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

- General procedures for the purification of Acid chlorides. LookChem. [Link]

- Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 12. westliberty.edu [westliberty.edu]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. nj.gov [nj.gov]

- 16. lanxess.com [lanxess.com]

Spectroscopic Data for 2-Fluoro-5-iodobenzoyl Chloride: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-iodobenzoyl chloride (CAS No. 186584-73-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this important synthetic intermediate. The guide emphasizes the rationale behind spectroscopic analysis and the interpretation of the resulting data, grounded in established scientific principles.

Introduction to this compound

This compound is a halogenated aromatic compound with the molecular formula C₇H₃ClFIO.[1][2][3] Its structure, featuring a reactive benzoyl chloride moiety along with fluorine and iodine substituents on the aromatic ring, makes it a valuable building block in organic synthesis. It is particularly useful in the preparation of biologically and pharmacologically active molecules.[3] Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation of its derivatives.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 186584-73-6 | [3] |

| Molecular Formula | C₇H₃ClFIO | [2] |

| Molecular Weight | 284.45 g/mol | [3] |

| Melting Point | 30-34 °C | [3] |

| Appearance | Solid | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound would involve dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as deuterochloroform (CDCl₃), and placing it in a 5 mm NMR tube. The spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR. Chemical shifts are typically referenced to the residual solvent peak.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, multiplicities, and coupling constants are influenced by the electron-withdrawing effects of the carbonyl chloride, fluorine, and iodine substituents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.8 - 8.0 | dd | J(H-3, H-4) ≈ 8-9, J(H-3, F-2) ≈ 4-5 |

| H-4 | 7.2 - 7.4 | t | J(H-4, H-3) ≈ 8-9, J(H-4, H-6) ≈ 8-9 |

| H-6 | 8.1 - 8.3 | dd | J(H-6, H-4) ≈ 8-9, J(H-6, F-2) ≈ 2-3 |

Note: This is predicted data based on the analysis of similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Seven distinct signals are expected, one for each carbon atom. The chemical shifts are highly dependent on the electronic environment.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-1 | 130 - 135 |

| C-2 | 160 - 165 (d, J(C-F) ≈ 250-260 Hz) |

| C-3 | 125 - 130 |

| C-4 | 140 - 145 |

| C-5 | 90 - 95 |

| C-6 | 135 - 140 |

Note: This is predicted data based on the analysis of similar compounds such as 2-Fluorobenzoyl chloride.[4][5] Actual experimental values may vary.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.[6][7] A single signal is expected for the fluorine atom at the C-2 position.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-2 | -110 to -130 | m |

Note: The chemical shift is referenced to CFCl₃.[8] The multiplicity will be complex due to coupling with H-3 and H-6. This is predicted data based on typical ranges for aryl fluorides.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption from the carbonyl (C=O) group of the acid chloride.

Experimental Protocol for IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (acid chloride) | 1780 - 1815 | Strong |

| C-F | 1200 - 1300 | Strong |

| C-I | 500 - 600 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | 3000 - 3100 | Weak |

Note: This is predicted data based on characteristic vibrational frequencies of functional groups. Data for the related compound 2-Fluoro-5-iodobenzaldehyde shows a strong C=O stretch.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for MS Data Acquisition

Mass spectral data can be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) is a common method for generating ions.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (284.45 g/mol ). The isotopic pattern will be characteristic of a molecule containing chlorine and iodine.

-

Key Fragment Ions: Fragmentation is likely to occur through the loss of the chlorine atom from the benzoyl chloride moiety, resulting in a significant peak at m/z [M-Cl]⁺. Further fragmentation of the aromatic ring may also be observed.

Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the structure of this compound and the key atoms that give rise to the spectroscopic signals discussed.

Caption: Molecular structure of this compound.

Safety Information

This compound is a corrosive material that can cause severe skin burns and eye damage.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

- Supporting Information. Angew. Chem. Int. Ed.2018, 57, 7205. [Link]

- Supporting Information. Chem. Commun., 2014, 50, 2330–2333. [Link]

- 2-Fluorobenzoyl chloride. PubChem. [Link]

- 19Flourine NMR. University of Ottawa. [Link]

- Fluorine NMR. University of Wisconsin-Madison. [Link]

- 19F NMR Reference Standards. University of California, Berkeley. [Link]

- Benzoyl chloride. NIST WebBook. [Link]

- Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- FT-IR spectrum of P-Iodobenzene sulfonyl chloride.

- 2-Fluoro-5-iodobenzaldehyde. SpectraBase. [Link]

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-氟-5-碘代苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. biophysics.org [biophysics.org]

- 8. colorado.edu [colorado.edu]

- 9. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Purity and Assay of 2-Fluoro-5-iodobenzoyl chloride

Introduction

2-Fluoro-5-iodobenzoyl chloride (CAS No. 186584-73-6) is a halogenated aromatic acyl chloride that serves as a critical building block in the synthesis of pharmaceuticals and other complex organic molecules.[][2] Its utility in medicinal chemistry is significant, where the incorporation of fluorine and iodine atoms can modulate the pharmacokinetic and pharmacodynamic properties of the target molecules.[2][3] The purity and precise assay of this reagent are paramount, as impurities can lead to unforeseen side reactions, lower yields, and the introduction of undesirable substances into the final product. This guide provides a comprehensive overview of the analytical methodologies required to ensure the quality of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling, storage, and analysis.

| Property | Value | References |

| Molecular Formula | C₇H₃ClFIO | [4] |

| Molecular Weight | 284.45 g/mol | [5][6] |

| Appearance | Solid | [4][5] |

| Melting Point | 30-34 °C | [5][6] |

| Boiling Point | 269.1 °C at 760 mmHg | [6] |

| Density | 2.001 g/cm³ | [6] |

| InChI Key | CEMYZMDITJKYDA-UHFFFAOYSA-N | [4][5][6] |

| Canonical SMILES | C1=CC(=C(C=C1I)C(=O)Cl)F | [][6] |

These properties dictate the choice of analytical techniques. For instance, its volatility, as suggested by the boiling point, makes it amenable to Gas Chromatography (GC) analysis.

Synthesis, Potential Impurities, and Degradation Pathways

This compound is typically synthesized from its corresponding carboxylic acid, 2-fluoro-5-iodobenzoic acid. A common method involves reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][7][8]

dot

Caption: Synthesis of this compound.

This synthetic route can introduce several process-related impurities:

-

Starting Material: Unreacted 2-fluoro-5-iodobenzoic acid is a primary potential impurity.[2][9][10]

-

Reagent Residues: Residual chlorinating agents or their byproducts may be present.

-

Side-Reaction Products: Isomeric benzoyl chlorides or other halogenated aromatic compounds could form under certain conditions.

The high reactivity of the acyl chloride group also makes the compound susceptible to degradation, primarily through hydrolysis.

dot

Caption: Hydrolysis of this compound.

Exposure to moisture will lead to the formation of 2-fluoro-5-iodobenzoic acid. Therefore, strict moisture control is essential during storage and handling.[11] The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[12]

Analytical Methodologies for Purity and Assay

A multi-faceted analytical approach is necessary to fully characterize the purity and determine the assay of this compound.

dot

Caption: Integrated analytical workflow for quality control.

Chromatographic Methods: HPLC and GC-MS

Chromatography is indispensable for separating and quantifying the main component from its impurities.

3.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and impurity profiling due to its high resolution and sensitivity.

Rationale: A reversed-phase HPLC method can effectively separate the relatively nonpolar this compound from more polar impurities like its hydrolysis product, 2-fluoro-5-iodobenzoic acid.

Experimental Protocol: Purity by HPLC

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.[13]

-

Detection: UV at 220 nm.[14]

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile. Due to its reactivity with water, the sample should be derivatized immediately or analyzed quickly. A common approach is to react the acyl chloride with a nucleophile (e.g., methanol) to form a stable ester for analysis.

-

Analysis: Inject the prepared sample. Purity is determined by the area percentage of the main peak relative to the total peak area.

| Parameter | Typical Value |

| Retention Time (Main Peak) | Analyte-specific |

| Purity (Area %) | > 97% |

| LOD/LOQ | Method-dependent |

3.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.

Rationale: The volatility of this compound allows for its direct analysis by GC. The mass spectrometer provides definitive identification of the separated components.

Experimental Protocol: Impurity Profile by GC-MS

-

Instrumentation: GC system coupled to a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split injection to avoid column overload.

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

-

MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Sample Preparation: Dissolve the sample in a dry, inert solvent like dichloromethane or hexane.

Spectroscopic Methods: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).

Rationale: ¹H, ¹³C, and ¹⁹F NMR spectra provide unambiguous structural confirmation of the molecule. The presence of both fluorine and iodine atoms gives rise to characteristic chemical shifts and coupling patterns.

Typical NMR Spectral Features:

-

¹H NMR: The aromatic protons will appear as a complex multiplet pattern due to coupling with each other and with the ¹⁹F nucleus.

-

¹⁹F NMR: A single resonance is expected, which will be coupled to the adjacent aromatic protons.

-

¹³C NMR: The carbonyl carbon will have a characteristic chemical shift, and the aromatic carbons will show splitting due to C-F coupling.

Titrimetric Analysis for Assay

Titration is a classic and highly accurate method for determining the assay of an acyl chloride.

Rationale: The acyl chloride group reacts quantitatively with a nucleophile. A common method is to hydrolyze the acyl chloride to the corresponding carboxylic acid and hydrochloric acid, followed by titration of the total acid content with a standardized base.

Experimental Protocol: Assay by Titration

-

Reagents: Standardized 0.1 N sodium hydroxide (NaOH) solution, deionized water, and a suitable indicator (e.g., phenolphthalein).

-

Procedure: a. Accurately weigh a sample of this compound into a flask. b. Add a known excess of water to completely hydrolyze the sample. The reaction is exothermic and should be handled with care. c. Add a few drops of phenolphthalein indicator. d. Titrate the resulting solution with the standardized NaOH solution until a persistent pink endpoint is reached.

-

Calculation: The assay is calculated based on the stoichiometry of the reaction (1 mole of acyl chloride produces 2 moles of acid) and the volume of titrant consumed.

The validation of this titration method should demonstrate linearity, accuracy, and precision over a range of concentrations.[15]

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[5][11] It reacts with water and should be handled in a well-ventilated area, such as a fume hood.[11][12] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn.[5][16]

Conclusion

The comprehensive analysis of this compound requires a combination of chromatographic, spectroscopic, and titrimetric methods. HPLC and GC-MS are essential for determining purity and identifying impurities, while NMR provides structural confirmation. Titration offers a highly accurate method for assay determination. By implementing these self-validating analytical protocols, researchers and drug development professionals can ensure the quality and integrity of this vital chemical intermediate, thereby safeguarding the reliability and reproducibility of their synthetic endeavors.

References

- Autech Industry Co.,Limited. Understanding the Chemical Properties of 2-Fluoro-5-iodobenzoic Acid. [Link]

- PubChem. 2-Fluoro-5-iodobenzoic acid. [Link]

- LookChem.

- U.S. Pharmacopeia.

- PubChem. 2-Fluorobenzoyl chloride. [Link]

- Google Patents.

- ResearchGate. Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)

- European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. [Link]

- Google Patents. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

- National Center for Biotechnology Information.

- TDX (Tesis Doctorals en Xarxa).

- LookChem. Cas 186584-73-6,this compound. [Link]

- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- Journal of Chemical and Pharmaceutical Research. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound 97 186584-73-6 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. innospk.com [innospk.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. usp.org [usp.org]

- 16. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Stability and Storage of 2-Fluoro-5-iodobenzoyl Chloride

Abstract and Scope

2-Fluoro-5-iodobenzoyl chloride is a halogenated aromatic acyl chloride, a class of compounds prized as versatile intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the highly reactive acyl chloride moiety, which allows for facile introduction of the 2-fluoro-5-iodobenzoyl group. However, this same reactivity is the primary source of its instability. This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling protocols for this compound. The core objective is to equip researchers, chemists, and drug development professionals with the necessary knowledge to maintain the compound's integrity, ensure experimental reproducibility, and mitigate safety risks.

Physicochemical and Safety Profile

A foundational understanding of the compound's properties is essential before handling.

| Property | Value | Source(s) |

| CAS Number | 186584-73-6 | [1][2] |

| Molecular Formula | C₇H₃ClFIO | [][4] |

| Molecular Weight | 284.45 g/mol | [1][] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | 30-34 °C | [1][6] |

| Key Sensitivities | Moisture and Light Sensitive | [5][7] |

| Primary Hazard | GHS05: Corrosive. Causes severe skin burns and eye damage. | [1][8] |

| Storage Class | 8A - Combustible Corrosive Hazardous Materials | [1] |

Core Reactivity and Stability Profile

The stability of this compound is dictated by the chemical nature of the acyl chloride functional group. The electron-withdrawing nature of the carbonyl oxygen and the chlorine atom renders the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack.

Hydrolysis: The Primary Degradation Pathway

The most significant and common degradation pathway is hydrolysis. Atmospheric moisture is sufficient to initiate this reaction, which converts the highly reactive acyl chloride into the less reactive 2-fluoro-5-iodobenzoic acid and corrosive hydrochloric acid gas.[9][10][11] This reaction is often autocatalytic, as the generated HCl can catalyze further hydrolysis.

The consequences of hydrolysis are severe for synthesis:

-

Reduced Purity: The presence of the carboxylic acid impurity complicates reactions and downstream purifications.

-

Inaccurate Stoichiometry: If a researcher weighs out a partially hydrolyzed sample, the actual molar quantity of the active acyl chloride is lower than calculated, leading to incomplete reactions and lower yields.

-

Container Pressurization: The formation of HCl gas can lead to a pressure buildup in a sealed container.

Caption: Hydrolysis of this compound.

Incompatible Materials

Beyond water, this compound will react exothermically with a range of common laboratory nucleophiles.[7]

-

Amines (Primary and Secondary): React to form amides.[9][12][13]

-

Bases: Strong bases can accelerate hydrolysis and other decomposition reactions.

-

Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[8]

Thermal and Photochemical Stability

While stable at recommended storage temperatures, heating this compound can cause decomposition, releasing toxic and corrosive gases such as hydrogen chloride, hydrogen iodide, and carbon oxides.[14][15] Many suppliers also note that the compound is light-sensitive, necessitating storage in amber or opaque containers to prevent potential photochemical degradation.[5][7]

Recommended Storage and Handling Protocols

A self-validating system of storage and handling is crucial. The protocol's design must assume that exposure to the atmosphere is the primary risk and build in redundant protections.

Long-Term Storage

For maintaining the integrity of the compound over weeks or months, the following conditions are mandatory:

-

Temperature: Store in a refrigerator at 2°C to 8°C .[5] This low temperature reduces the rate of any potential degradation reactions.

-

Atmosphere: The container must be flushed with and sealed under a dry, inert gas such as argon or nitrogen .[5][7] This is the most critical step to prevent hydrolysis.

-

Container: Use a tightly sealed, corrosion-resistant container (e.g., a glass bottle with a PTFE-lined cap). The container should be opaque or amber to protect from light.[5][7]

-

Location: Store in a designated, well-ventilated cold storage area away from incompatible materials.[8]

Experimental Protocol: Safe Aliquoting from a Stock Container

This procedure minimizes atmospheric exposure during use.

Personnel Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, a face shield, and a lab coat are required.[1] All operations should be performed within a certified chemical fume hood.

Methodology:

-

Temperature Equilibration: Remove the sealed container from the refrigerator. Allow it to warm to ambient room temperature for at least 30-60 minutes before opening. This step is critical to prevent atmospheric moisture from condensing onto the cold solid.

-

Inert Atmosphere Setup: Prepare a glove bag or glovebox with a positive pressure of dry argon or nitrogen. Alternatively, set up a Schlenk line or a simple inert gas manifold next to the balance in the fume hood.

-

Opening the Container: Once at room temperature, briefly open the main container under a positive flow of inert gas.

-

Aliquoting: Quickly weigh the desired amount of the solid into a pre-tared, dry secondary vial. Work efficiently to minimize the time the main container is open.

-

Resealing: Immediately and securely reseal the main stock container. If possible, flush the headspace with inert gas again before final tightening. Wrap the cap junction with Parafilm® for an extra layer of protection.

-

Storage: Return the main container to the refrigerator (2-8°C). The freshly prepared aliquot can now be used for the reaction.

Caption: Recommended workflow for aliquoting this compound.

Summary of Storage Conditions and Incompatibilities

For quick reference, the key parameters are summarized below.

| Parameter | Condition/Instruction | Rationale |

| Temperature | 2°C – 8°C | Slows kinetic degradation. |

| Atmosphere | Under dry, inert gas (Argon/Nitrogen) | Prevents hydrolysis from atmospheric moisture.[5] |

| Light | Protect from light (amber/opaque vial) | Prevents potential photochemical degradation.[5][7] |

| Container | Tightly sealed, PTFE-lined cap | Prevents moisture ingress. |

| Incompatible | Water, Alcohols, Amines, Bases, Strong Oxidizers | Reacts vigorously, leading to degradation and safety hazards.[7][8][9] |

Conclusion